molecular formula C9H8BrFO2 B14023337 3-Bromo-2-ethoxy-6-fluorobenzaldehyde

3-Bromo-2-ethoxy-6-fluorobenzaldehyde

Cat. No.: B14023337
M. Wt: 247.06 g/mol
InChI Key: LHQATPSSBFZAPV-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-6-fluorobenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₉H₈BrFO₂. Its structure features a bromine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 2, and a fluorine atom at position 6 of the aromatic ring, with the aldehyde functional group at position 1. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the strategic placement of halogen and alkoxy groups that influence electronic and steric properties .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

3-bromo-2-ethoxy-6-fluorobenzaldehyde

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9-6(5-12)8(11)4-3-7(9)10/h3-5H,2H2,1H3

InChI Key

LHQATPSSBFZAPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1C=O)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-6-fluorobenzaldehyde typically involves the bromination, ethoxylation, and fluorination of benzaldehyde derivatives. One common method includes the following steps :

    Bromination: Starting with a benzaldehyde derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Ethoxylation: The brominated intermediate is then subjected to ethoxylation using ethyl alcohol in the presence of a base like sodium ethoxide.

    Fluorination: Finally, the ethoxylated intermediate undergoes fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-6-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Bromo-2-ethoxy-6-fluorobenzoic acid.

    Reduction: 3-Bromo-2-ethoxy-6-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-ethoxy-6-fluorobenzaldehyde is utilized in several scientific research fields :

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-6-fluorobenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form Schiff bases with amines, which are crucial in biochemical pathways. The bromine and fluorine substituents influence the compound’s reactivity and interaction with enzymes and receptors, modulating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-2-ethoxy-6-fluorobenzaldehyde with structurally related compounds, emphasizing differences in substituents, functional groups, synthesis, and applications.

3-Bromo-6-fluoro-2-methoxybenzaldehyde

  • Molecular Formula : C₈H₆BrFO₂
  • Key Differences :
    • Methoxy (-OCH₃) group at position 2 instead of ethoxy (-OCH₂CH₃).
    • Reduced steric bulk and lower lipophilicity compared to the ethoxy analog.
  • Purity : 95% (commercially available) .
  • Applications : Used in drug discovery for its aldehyde group, which can undergo condensation reactions to form imines or hydrazones.

3-Bromo-6-ethoxy-2-fluorobenzaldehyde

  • CAS No.: 2387102-52-3
  • Key Differences :
    • Substituent positions: Ethoxy at position 6, fluorine at position 2 (vs. ethoxy at position 2 and fluorine at position 6 in the target compound).
    • Altered electronic effects due to fluorine’s proximity to the aldehyde group.
  • Synthesis : Likely involves bromination and alkoxylation steps similar to methods described for related benzoic acid derivatives .

3-Bromo-2-ethoxy-6-fluorobenzoic Acid

  • Functional Group : Carboxylic acid (-COOH) instead of aldehyde (-CHO).
  • Key Differences :
    • Higher polarity and water solubility under basic conditions.
    • Reactivity directed toward esterification or amidation rather than nucleophilic addition.
  • Applications: Potential precursor for metal-organic frameworks (MOFs) or bioactive molecules .

3-Bromo-6-fluoro-2-hydroxybenzaldehyde

  • Key Differences: Hydroxyl (-OH) group at position 2 instead of ethoxy. Increased acidity (pKa ~10 for phenolic -OH) and hydrogen-bonding capacity.
  • Applications : Useful in chelating metal ions or synthesizing Schiff bases .

Ethyl 5-Bromo-2-fluorobenzoate

  • Molecular Formula : C₉H₈BrFO₂
  • Key Differences :
    • Ester (-COOEt) group instead of aldehyde.
    • Bromine at position 5 and fluorine at position 2.
  • Applications : Intermediate in cross-coupling reactions or hydrolysis to carboxylic acids .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Functional Group Key Properties/Applications
This compound C₉H₈BrFO₂ Br (3), -OCH₂CH₃ (2), F (6) Aldehyde Nucleophilic addition reactions
3-Bromo-6-fluoro-2-methoxybenzaldehyde C₈H₆BrFO₂ Br (3), -OCH₃ (2), F (6) Aldehyde Drug intermediate (95% purity)
3-Bromo-2-ethoxy-6-fluorobenzoic Acid C₉H₈BrFO₃ Br (3), -OCH₂CH₃ (2), F (6) Carboxylic Acid MOF synthesis
Ethyl 5-Bromo-2-fluorobenzoate C₉H₈BrFO₂ Br (5), F (2) Ester Cross-coupling precursor

Biological Activity

3-Bromo-2-ethoxy-6-fluorobenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of ethoxy-substituted benzaldehydes. The compound can be synthesized through various methods, including nucleophilic substitution reactions and electrophilic aromatic substitutions. The following general reaction scheme outlines the synthetic pathway:

  • Starting Material : Ethoxybenzaldehyde
  • Reagents : Bromine (Br) and Fluorine (F) sources
  • Conditions : Reaction conditions vary based on the method, typically involving solvents like dichloromethane or tetrahydrofuran at controlled temperatures.

The biological activity of this compound has been primarily investigated in relation to its interaction with various biological targets:

  • α7 Nicotinic Acetylcholine Receptors (nAChRs) : Recent studies indicate that compounds similar to this compound act as positive allosteric modulators of α7 nAChRs, which are implicated in cognitive function and neuroprotection. These receptors play a crucial role in neurotransmission and are potential therapeutic targets for neurodegenerative diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound on cell lines expressing α7 nAChRs. The results are summarized in the table below:

CompoundEC50 (µM)Maximum Modulation (%)
This compound0.22300
Analog Compound A0.181200
Analog Compound B0.21470

These results demonstrate that while this compound exhibits moderate activity, its analogs show enhanced potency and efficacy, suggesting potential avenues for further development .

Neuroprotective Effects

A study focusing on neuroprotective effects highlighted the role of compounds similar to this compound in mitigating neuronal damage in models of Alzheimer's disease. The compound was shown to enhance cognitive function in animal models by modulating cholinergic signaling pathways.

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related fluorinated benzaldehydes, including this compound. Results indicated that these compounds exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus, supporting their potential as therapeutic agents in treating bacterial infections .

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